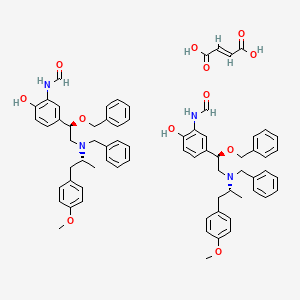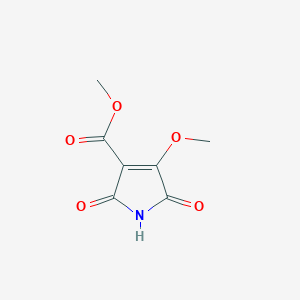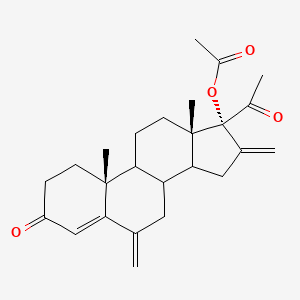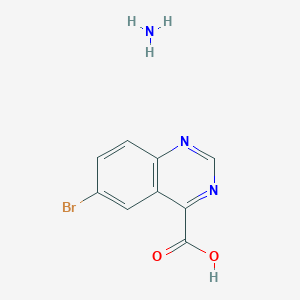
6-Bromoquinazoline-4-carboxylic acid, ammonia salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromoquinazoline-4-carboxylic acid, ammonia salt is a chemical compound with the molecular formula C9H8BrN3O2. It is known for its pale-yellow to yellow-brown solid form and has a molecular weight of 270.09 g/mol . This compound is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 6-Bromoquinazoline-4-carboxylic acid, ammonia salt involves several steps. One common method includes the bromination of quinazoline-4-carboxylic acid followed by neutralization with ammonia to form the ammonia salt. The reaction conditions typically involve:
Bromination: Using bromine or a bromine source in an appropriate solvent.
Neutralization: Adding ammonia to the brominated product to form the ammonia salt.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
6-Bromoquinazoline-4-carboxylic acid, ammonia salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Bromoquinazoline-4-carboxylic acid, ammonia salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: It serves as a precursor for the development of biologically active molecules.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromoquinazoline-4-carboxylic acid, ammonia salt involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from this compound .
Comparison with Similar Compounds
6-Bromoquinazoline-4-carboxylic acid, ammonia salt can be compared with other similar compounds such as:
6-Bromoquinazoline-4-carboxylic acid: The parent compound without the ammonia salt.
8-Bromoquinazoline-4-carboxylic acid: A similar compound with a bromine atom at a different position.
Methyl 6-bromoquinazoline-4-carboxylate: An ester derivative of the compound.
These compounds share similar chemical structures but differ in their reactivity and applications. The presence of the ammonia salt in this compound provides unique properties that make it suitable for specific research applications .
Properties
Molecular Formula |
C9H8BrN3O2 |
|---|---|
Molecular Weight |
270.08 g/mol |
IUPAC Name |
azane;6-bromoquinazoline-4-carboxylic acid |
InChI |
InChI=1S/C9H5BrN2O2.H3N/c10-5-1-2-7-6(3-5)8(9(13)14)12-4-11-7;/h1-4H,(H,13,14);1H3 |
InChI Key |
PUZDCVNKSLYUFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NC=N2)C(=O)O.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


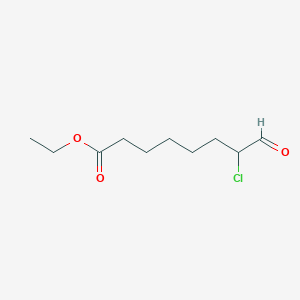
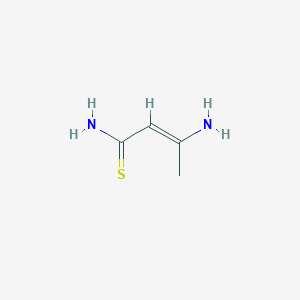
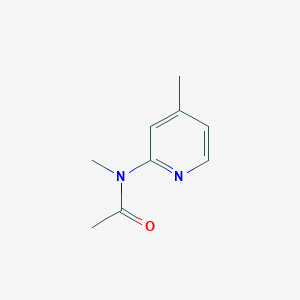
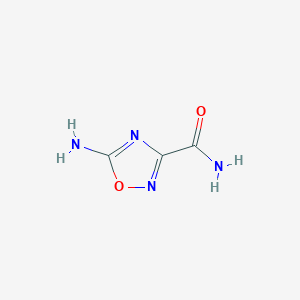
![cis-6A,7,8,10A-Tetrahydro-6,6,9-trimethyl-6H-dibenzo[B,D]pyran-1,3-diol](/img/structure/B13820266.png)



![3-(3-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenyl)-2H-chromen-2-one](/img/structure/B13820284.png)
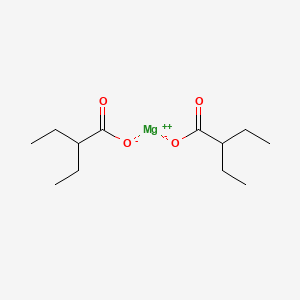
![4,5-Dihydro-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one](/img/structure/B13820300.png)
